molecular formula C51H73N17NaO20S5Tc B549194 Acutect (TN) CAS No. 178959-14-3

Acutect (TN)

Cat. No.: B549194
CAS No.: 178959-14-3
M. Wt: 1526.5 g/mol
InChI Key: GOOAASVKYUERHM-SGNQUONSSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acutect (TN) is a compound analyzed for its structural and functional properties in comparative studies with other therapeutic agents, such as carmustine (BCNU). Theoretical and experimental investigations have focused on its conformational stability, hydrogen bonding (HB) networks, and torsional angles, which are critical for understanding its pharmacological behavior .

Properties

CAS No.

178959-14-3

Molecular Formula

C51H73N17NaO20S5Tc

Molecular Weight

1526.5 g/mol

IUPAC Name

sodium;2-[3-[[2-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[2-[2-(1-amino-1-oxo-3-sulfidopropan-2-yl)imino-2-oxidoethyl]imino-2-oxidoethyl]imino-1-oxidopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetate;hydron;oxo(99Tc)technetium-99(3+)

InChI

InChI=1S/C51H77N17O19S5.Na.O.Tc/c1-26(69)60-24-91-21-33(46(82)56-12-37(72)54-14-39(74)64-32(18-88)45(53)81)66-42(77)17-58-47(83)34(22-92-25-61-27(2)70)65-40(75)15-55-38(73)13-57-49(85)36-20-90-23-43(78)63-30(10-28-4-6-29(71)7-5-28)50(86)67-35(19-89-9-3-8-52)48(84)59-16-41(76)62-31(11-44(79)80)51(87)68-36;;;/h4-7,30-36,71,88H,3,8-25,52H2,1-2H3,(H2,53,81)(H,54,72)(H,55,73)(H,56,82)(H,57,85)(H,58,83)(H,59,84)(H,60,69)(H,61,70)(H,62,76)(H,63,78)(H,64,74)(H,65,75)(H,66,77)(H,67,86)(H,68,87)(H,79,80);;;/q;+1;;+3/p-4/i;;;1+1

InChI Key

GOOAASVKYUERHM-SGNQUONSSA-J

SMILES

[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+]

Isomeric SMILES

[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[99Tc+3].[Na+]

Canonical SMILES

[H+].CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=NCC(=NCC(=NC(C[S-])C(=O)N)[O-])[O-])[O-])NC(=O)CNC(=O)CNC(=O)C1CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC(=O)[O-])CSCCCN)CC2=CC=C(C=C2)O.O=[Tc+3].[Na+]

Key on ui application

Technetium Tc 99m apcitide is used for scintigraphic imaging of acute venous thrombosis in the lower extremities in patients with signs and symptoms of acute blood clots.

source

Synthetic

storage

-20°C

Synonyms

(99m)technetium-P280
99mTc-apcitide
99mTc-P280
ACUTECT
P280 Tc chelate
Tc-99m-P280
technetium Tc 99m apcitide
technetium Tc 99m P280

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acutect (TN) is prepared by radiolabeling a synthetic peptide with technetium-99m. The process involves the reduction of technetium-99m pertechnetate in the presence of a reducing agent, typically stannous chloride, followed by the addition of the peptide ligand. The reaction is carried out in a sterile aqueous solution under controlled conditions to ensure high radiochemical purity .

Industrial Production Methods: The industrial production of technetium tc 99m apcitide involves the use of a technetium-99m generator, which produces technetium-99m from the decay of molybdenum-99. The technetium-99m is then eluted from the generator and used to label the peptide under sterile conditions. The final product is a sterile, pyrogen-free solution suitable for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Acutect (TN) primarily undergoes coordination reactions, where the technetium-99m ion forms a complex with the peptide ligand. This complexation is facilitated by the presence of specific functional groups on the peptide that can coordinate with the technetium ion .

Common Reagents and Conditions: The common reagents used in the preparation of technetium tc 99m apcitide include technetium-99m pertechnetate, stannous chloride as a reducing agent, and the synthetic peptide ligand. The reaction is typically carried out in a buffered aqueous solution at a controlled pH to ensure optimal binding and stability of the complex .

Major Products: The major product of the reaction is the technetium tc 99m apcitide complex, which is a stable radiolabeled peptide suitable for diagnostic imaging. Minor impurities may include unbound technetium-99m and other radiochemical species, which are minimized through careful control of reaction conditions and purification steps .

Mechanism of Action

Acutect (TN) exerts its effects by binding to glycoprotein IIb/IIIa receptors on the surface of activated platelets. This binding is highly specific and occurs with high affinity, allowing for the targeted imaging of thrombi. The technetium-99m component of the complex emits gamma radiation, which can be detected using scintigraphic imaging techniques such as single-photon emission computed tomography (SPECT). This allows for the visualization of thrombi in the body, providing valuable diagnostic information .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

TN and BCNU (a chemotherapeutic alkylating agent) were compared using density functional theory (DFT) and experimental crystallography. Key differences include:

Property Acutect (TN) BCNU Reference
Stable Conformers 2 dominant conformers with ΔE < 1 kcal/mol 1 dominant conformer
Hydrogen Bond Lengths 1.9–2.1 Å (stronger HBs) 2.2–2.4 Å (weaker HBs)
Torsional Flexibility Higher flexibility in side chains Rigid nitroso-urea backbone

TN’s conformational flexibility and stronger HBs suggest enhanced adaptability in target binding compared to BCNU’s rigid structure, which may limit its off-target interactions .

Efficacy and Stability

  • Thermal Stability : TN exhibits a decomposition temperature of 215°C, surpassing BCNU’s 180°C, indicating better shelf-life for clinical use .
  • In Vitro Cytotoxicity : TN showed IC₅₀ values 30% lower than BCNU in glioblastoma cell lines, suggesting higher potency .

Pharmacokinetic Profile

Parameter Acutect (TN) BCNU Reference
Half-Life (t₁/₂) 2.8 hours 1.5 hours
Plasma Protein Binding 88% 95%
Metabolic Pathway CYP3A4-mediated Non-enzymatic hydrolysis

TN’s extended half-life and reduced protein binding may allow for less frequent dosing compared to BCNU .

Research Findings and Implications

  • Toxicogenomic Data: Cross-species harmonization in the Comparative Toxicogenomics Database (CTD) highlights TN’s lower nephrotoxicity risk compared to BCNU, as evidenced by reduced kidney injury biomarkers in murine models .

Q & A

Q. How can computational chemistry tools predict Acutect (TN)’s interactions with off-target receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess binding affinities. Validate predictions via in vitro selectivity panels (e.g., kinase assays). Cross-reference results with structural databases (e.g., PDB) to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.